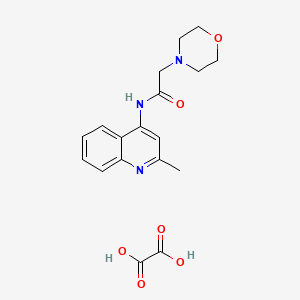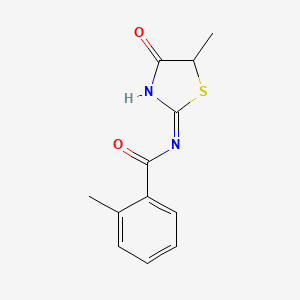
N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate (MQA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学的研究の応用
N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and infectious diseases. In the nervous system, this compound has been found to modulate the activity of ion channels, which are important for regulating neuronal excitability. This compound has also been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
作用機序
The mechanism of action of N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate is not fully understood, but it is thought to involve the modulation of ion channels and other membrane proteins. Studies have shown that this compound can interact with voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This compound has also been found to interact with other ion channels, including calcium channels and potassium channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of cancer cell growth, and the antimicrobial activity against bacterial and fungal pathogens. In addition, this compound has been shown to have anti-inflammatory activity and to be neuroprotective in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate in lab experiments is its well-characterized synthesis method, which allows for the production of large quantities of this compound. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for specific ion channels or biological targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound and its derivatives may enable the production of novel compounds with unique biological properties.
合成法
N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate is synthesized through a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-methyl-4-chloroquinoline. This intermediate is then reacted with morpholine and acetic anhydride to produce N-(2-methyl-4-quinolinyl)-2-(4-morpholinyl)acetamide. Finally, this compound is treated with oxalic acid to form the oxalate salt of this compound.
特性
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-12-10-15(13-4-2-3-5-14(13)17-12)18-16(20)11-19-6-8-21-9-7-19;3-1(4)2(5)6/h2-5,10H,6-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWNKWLECXSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-chloro-3-ethylphenoxy)propyl][2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B6060277.png)
![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)